

# Foreword: The Role of Physical Properties in Drug Development

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## Compound of Interest

Compound Name: **2-(4-Methoxyphenyl)pyrrolidine**

Cat. No.: **B1587203**

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In modern pharmaceutical development, the journey from a promising lead compound to a market-approved drug is one of meticulous characterization and optimization. Chiral building blocks, such as **(R)-2-(4-Methoxyphenyl)pyrrolidine**, are foundational to this process. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.<sup>[1]</sup> The specific enantiomer, in this case, the (R)-isomer, is often solely responsible for the desired therapeutic effect. Consequently, the precise and thorough characterization of its physical properties is not merely an academic exercise; it is a critical component of quality control, process chemistry, and regulatory compliance. This guide provides an in-depth analysis of the known physical and spectroscopic properties of **(R)-2-(4-Methoxyphenyl)pyrrolidine**, establishes robust protocols for their measurement, and explains the scientific rationale behind each characterization technique.

## Core Physicochemical Characteristics

The fundamental physical constants of a compound provide an immediate snapshot of its identity, purity, and expected behavior in various environments. While **(R)-2-(4-Methoxyphenyl)pyrrolidine** is a valuable research chemical, it is noteworthy that some of its key experimental physical properties, such as specific rotation and melting point, are not widely reported in publicly accessible literature. This guide consolidates known data and provides expert interpretation where experimental values are not available.

Property	Value / Description	Source
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO	[2]
Molecular Weight	177.24 g/mol	[2]
Exact Mass	177.115364 g/mol	[3]
Appearance	Colorless liquid (reported for the racemate)	[1]
Melting Point	< 25 °C (inferred from liquid state at RT)	
Boiling Point	No experimental data available.	
Specific Optical Rotation	No experimental data available. The (R)- configuration is determined by its synthetic pathway or chiral separation.	
Solubility	Inferred to be soluble in common organic solvents (e.g., Methanol, Chloroform, DMSO) and sparingly soluble in water.	
CAS Number	74190-66-2 (Racemic mixture)	[2]

## Analysis of Core Properties

- Appearance & Melting Point: The racemic mixture is described as a colorless liquid, which logically implies that the melting point of the pure enantiomer is also below ambient room temperature.[1] For many chiral compounds, the racemate can have a different melting point than the pure enantiomers, but a liquid state for the racemate strongly suggests a low melting point for the individual isomers.
- Boiling Point: The absence of an experimentally determined boiling point is common for complex organic molecules that may be prone to decomposition at high temperatures.

Purification is typically achieved via column chromatography rather than distillation.

- Solubility: The structure, featuring a polar secondary amine and a largely nonpolar aromatic ring with an ether group, predicts good solubility in moderately polar to nonpolar organic solvents. The nitrogen atom can act as a hydrogen bond acceptor, and the N-H group as a donor, but the overall hydrophobic character of the molecule limits its miscibility with water.

## Spectroscopic Profile for Structural Elucidation

Spectroscopy is the cornerstone of chemical characterization, providing an unambiguous fingerprint of a molecule's structure and connectivity.

### Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering clues to its structure.

- Expected Ionization: In its GC-MS analysis, **(R)-2-(4-Methoxyphenyl)pyrrolidine** is expected to show a prominent molecular ion peak ( $M^+$ ) at  $m/z = 177.1154$ .<sup>[3]</sup>
- Key Fragmentation Pattern: A characteristic and often dominant fragment would result from the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the  $C_4H_8N$  portion and stabilization of the benzylic cation, or fragmentation of the pyrrolidine ring itself. The methoxyphenyl moiety is a stable fragment.

### Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. An experimental FTIR spectrum is available for this compound.<sup>[3]</sup>

- N-H Stretch: A moderate, single peak is expected in the region of  $3300\text{-}3500\text{ cm}^{-1}$ , characteristic of a secondary amine.
- C-H Stretches: Aromatic C-H stretches will appear just above  $3000\text{ cm}^{-1}$ , while aliphatic C-H stretches from the pyrrolidine ring will be observed just below  $3000\text{ cm}^{-1}$  (typically  $2850\text{-}2960\text{ cm}^{-1}$ ).

- Aromatic C=C Bonds: Peaks in the 1600-1450  $\text{cm}^{-1}$  region are indicative of the benzene ring.
- C-O Stretch: A strong, characteristic peak for the aryl-alkyl ether linkage (Ar-O-CH<sub>3</sub>) is expected around 1240-1260  $\text{cm}^{-1}$  (asymmetric stretch) and 1030-1050  $\text{cm}^{-1}$  (symmetric stretch).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra are not publicly cataloged, the expected <sup>1</sup>H and <sup>13</sup>C NMR spectra can be reliably predicted based on the molecular structure. This predictive analysis is a crucial skill in compound verification.

Expected <sup>1</sup>H NMR Spectrum (in CDCl<sub>3</sub>, ~400 MHz):

- Aromatic Protons ( $\delta$  6.8-7.3 ppm): The 4-substituted benzene ring will show a classic AA'BB' system. Two doublets are expected: one for the two protons ortho to the methoxy group (approx.  $\delta$  6.8-6.9 ppm) and another for the two protons ortho to the pyrrolidine ring (approx.  $\delta$  7.1-7.2 ppm).
- Benzylic Proton ( $\delta$  ~4.1 ppm): The single proton on the carbon attached to both the aromatic ring and the nitrogen (C2 of the pyrrolidine) would appear as a triplet or multiplet due to coupling with the adjacent CH<sub>2</sub> group.
- Methoxy Protons ( $\delta$  ~3.8 ppm): The three protons of the -OCH<sub>3</sub> group will appear as a sharp singlet.
- Pyrrolidine Protons ( $\delta$  1.7-3.2 ppm): The remaining six protons on the pyrrolidine ring will appear as complex multiplets in the aliphatic region. The two protons on the carbon adjacent to the nitrogen (C5) will be the most downfield ( $\delta$  ~3.0-3.2 ppm).
- Amine Proton ( $\delta$  ~1.5-2.5 ppm): The N-H proton will appear as a broad singlet and its chemical shift can be variable depending on concentration and solvent.

Expected <sup>13</sup>C NMR Spectrum (in CDCl<sub>3</sub>, ~100 MHz):

- Aromatic Carbons ( $\delta$  114-159 ppm): Six signals are expected. The carbon attached to the methoxy group will be the most downfield ( $\delta$  ~158-159 ppm). The carbon attached to the pyrrolidine ring will be around  $\delta$  ~135-140 ppm. The other four carbons will appear between  $\delta$  114-128 ppm.
- Benzylic Carbon ( $\delta$  ~60-65 ppm): The C2 carbon of the pyrrolidine ring.
- Methoxy Carbon ( $\delta$  ~55 ppm): The -OCH<sub>3</sub> carbon.
- Pyrrolidine Carbons ( $\delta$  ~25-55 ppm): The remaining three aliphatic carbons of the pyrrolidine ring.

## Authoritative Experimental Protocols

The trustworthiness of physical property data relies entirely on the validity of the experimental method. The following protocols describe self-validating systems for determining key chiral and purity-indicating properties.

### Protocol: Determination of Specific Optical Rotation

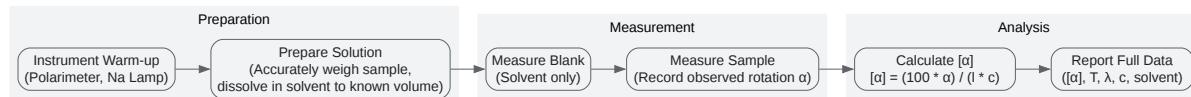
**Causality:** Specific rotation is an intensive property unique to a chiral molecule. Its measurement is the definitive experimental proof of enantiomeric identity and is crucial for confirming the success of an asymmetric synthesis or chiral separation. The value depends on temperature, wavelength, solvent, and concentration, which must be rigorously controlled.

**Methodology:**

- **Instrument Preparation:** Turn on the polarimeter and the sodium lamp (D-line, 589 nm) and allow them to warm up for at least 30 minutes to ensure stable output.
- **Sample Preparation:**
  - Accurately weigh approximately 100 mg of **(R)-2-(4-Methoxyphenyl)pyrrolidine** (designated as m).
  - Quantitatively transfer the sample to a 10.00 mL volumetric flask.

- Dissolve the sample in and dilute to the mark with spectrophotometric grade methanol. This gives a precise concentration (c) in g/100 mL.
- Blank Measurement:
  - Fill a 1.0 dm polarimeter cell (l) with the pure solvent (methanol).
  - Ensure no air bubbles are present in the light path.
  - Place the cell in the polarimeter and record the blank rotation. This value should be near zero. Calibrate the instrument to zero if necessary.
- Sample Measurement:
  - Rinse the polarimeter cell with a small amount of the prepared sample solution and discard the rinsing.
  - Fill the cell with the sample solution, again ensuring no air bubbles.
  - Place the cell in the instrument and record the observed rotation ( $\alpha$ ). Take at least five readings and calculate the average.
- Calculation: Calculate the specific rotation  $[\alpha]$  using the formula:  $[\alpha]^T\lambda = (100 \times \alpha) / (l \times c)$ 
  - Where T = temperature ( $^{\circ}\text{C}$ ),  $\lambda$  = wavelength (nm),  $\alpha$  = observed rotation, l = path length (dm), and c = concentration (g/100mL).
- Reporting: Report the value including the sign (+ or -), temperature, wavelength, concentration, and solvent. Example:  $[\alpha]^{20}\text{D} = -XX.X$  (c 1.0, MeOH).

#### Workflow for Specific Rotation Measurement



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Caption: Workflow for determining specific optical rotation.

## Protocol: Determination of Melting Point (Capillary Method)

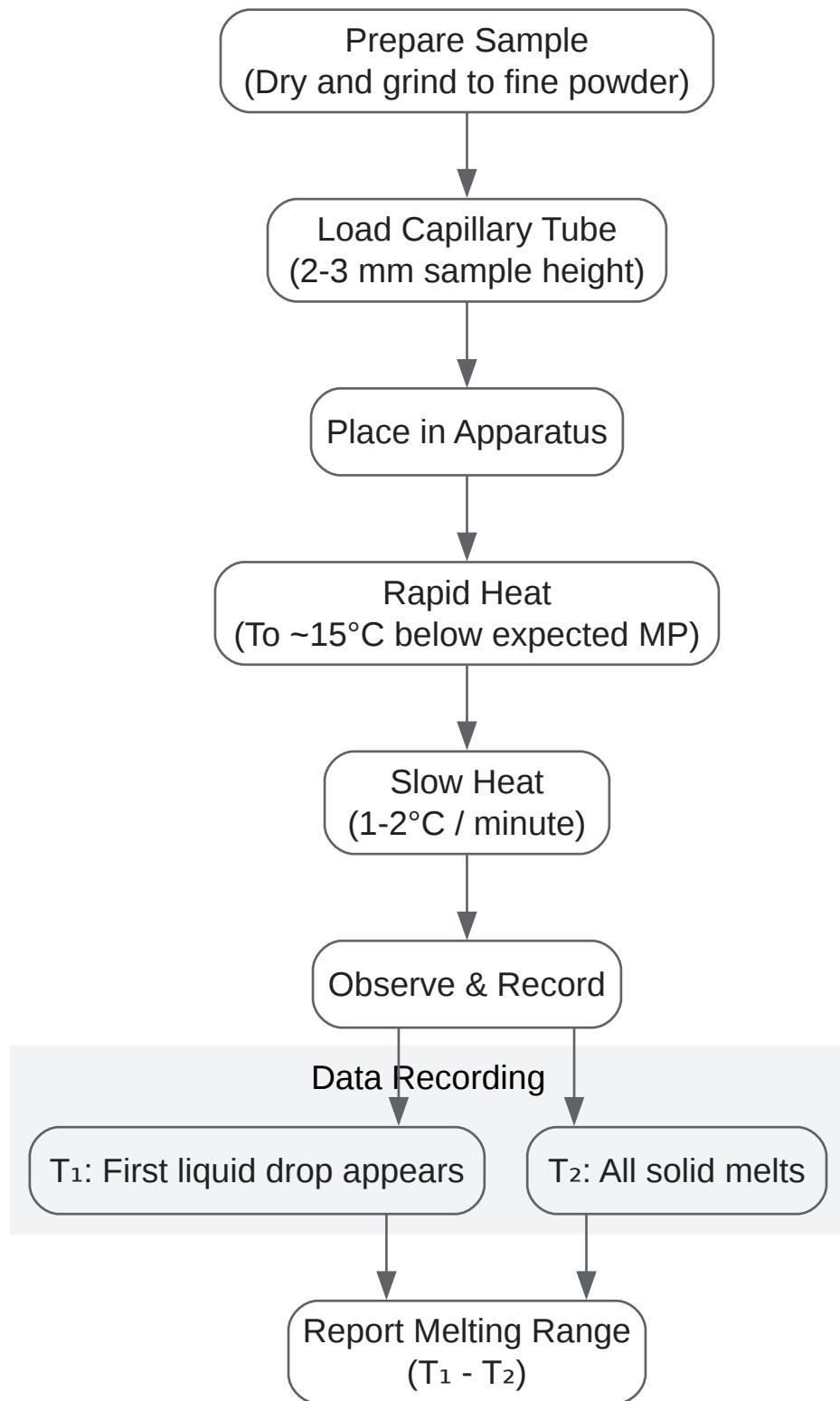
**Causality:** The melting point is a robust indicator of purity. Pure crystalline compounds exhibit a sharp melting range (typically  $< 1 \text{ }^{\circ}\text{C}$ ), whereas impurities depress and broaden this range. Although this compound is reported as a liquid, this protocol is essential for characterizing solid derivatives (e.g., salts) or for verifying purity if a solid form is isolated.

### Methodology:

- **Sample Preparation:** Ensure the sample is anhydrous. If it is a solid, grind it into a fine, uniform powder.
- **Capillary Loading:**
  - Tap the open end of a capillary tube into the powdered sample to collect a small amount.
  - Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
- **Instrument Setup:**
  - Place the loaded capillary tube into the heating block of a melting point apparatus.

- Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Measurement:
  - Once the set temperature is reached, reduce the heating rate to 1-2 °C per minute. A slow ramp rate is critical for accuracy.
  - Observe the sample through the magnifying eyepiece.
  - Record the temperature ( $T_1$ ) at which the first drop of liquid appears.
  - Record the temperature ( $T_2$ ) at which the last trace of solid melts completely.
- Reporting: Report the melting point as a range from  $T_1$  to  $T_2$ . For a pure compound, this range should be narrow.

#### Workflow for Melting Point Determination

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Caption: Workflow for capillary melting point determination.

## Conclusion and Outlook

**(R)-2-(4-Methoxyphenyl)pyrrolidine** stands as a valuable chiral intermediate in pharmaceutical research and development. This guide has synthesized the available data to present a comprehensive profile of its physical properties. While core identifiers such as molecular weight and spectroscopic fingerprints (MS, IR) are well-defined, it is evident that key experimental data, particularly the specific optical rotation and melting point, are not commonly reported in standard chemical literature.

The provided protocols for measuring these properties are robust, standards-based, and designed to yield reliable, reproducible data. For any laboratory involved in the synthesis, purification, or application of this compound, performing these characterizations is a matter of fundamental scientific rigor. The predicted NMR data serves as a reliable benchmark for chemists to confirm the identity of their material. Ultimately, a complete and experimentally verified set of physical properties is indispensable for ensuring the quality, safety, and efficacy of the advanced intermediates and active pharmaceutical ingredients derived from this important chiral building block.

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